Isonipecotic acid
Overview
Description
Isonipecotic acid is a heterocyclic compound that acts as a GABA A receptor partial agonist . It consists of a piperidine ring with a carboxylic acid moiety in the iso position, and is also known as "4-piperidinecarboxylic acid" .
Synthesis Analysis
The standard reaction mixture for the synthesis of Isonipecotic acid contains 100 mM potassium phosphate buffer (pH 7.0), 45.8 mM BNPD, and an appropriate amount of the enzyme . The reaction is performed at 30°C for 0.5-1 h, and the amount of BNPA is determined using HPLC .Molecular Structure Analysis
The molecular formula of Isonipecotic acid is C6H11NO2 . It has a molar mass of 129.16 g/mol . The structure consists of a piperidine ring with a carboxylic acid moiety in the iso position .Chemical Reactions Analysis
Isonipecotic acid is used as a reactant for the synthesis of various compounds, including antibiotic nitroxoline derivatives for cathepsin B inhibition, sphingosine-1-phosphate receptor agonists, RhoA inhibitors for cardiovascular disease therapy, alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors .Physical And Chemical Properties Analysis
Isonipecotic acid has a density of 1.1±0.1 g/cm3 . Its boiling point is 265.8±33.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The molar refractivity is 32.5±0.3 cm3 .Scientific Research Applications
Application 1: Synthesis and Characterization of Isonipecotic Acid-Modified Mn-Doped ZnO Nanoparticles
- Summary of the Application : Isonipecotic acid (IA) is used in the synthesis and characterization of Mn-doped ZnO nanoparticles. These nanoparticles are an attractive choice as host semiconductors due to their low toxicity, low cost, stability, and high transparency in the visible wavelength .
- Methods of Application or Experimental Procedures : The surface of ZnO nanostructures is coated with Isonipecotic acid to prevent aggregation of the particles. This surface coverage leads to electronic passivation, which enhances room temperature photoluminescence of the nanomaterial . The nanostructures were characterized by X-ray diffraction, transmission electron microscopy, FTIR spectroscopy, thermal gravimetric analysis, energy dispersive X-ray analysis, and X-ray photoelectron spectroscopy .
- Results or Outcomes : The X-ray diffraction measurement shows highly crystalline material with nanostructures size of about 3-4 nm. The FTIR spectrum indicates the presence of Zn-O characteristic band (398 cm-1). When nanoparticles are functionalized with IA, new bands at 2919, 2850, 1630, 1400, 1244, and 1154 cm-1 are observed, which correspond to the presence of this ligand .
Application 2: Role in GABA A Receptor Agonism
- Summary of the Application : Isonipecotic acid is a heterocyclic compound that acts as a partial agonist at GABA A receptors . GABA A receptors are a type of neurotransmitter receptor in the brain that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
- Methods of Application or Experimental Procedures : Isonipecotic acid can be administered in experimental settings to study its effects on GABA A receptor activity. The specific methods of administration and experimental procedures would depend on the particular study design and research objectives .
- Results or Outcomes : The outcomes of such studies would provide insights into the role of GABA A receptor activity in various neurological and psychiatric conditions, and could potentially inform the development of new therapeutic strategies .
Safety And Hazards
Isonipecotic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, such as chemical impermeable gloves, is advised .
properties
IUPAC Name |
piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJOCJYGOFTFLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060100 | |
Record name | 4-Piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isonipecotic acid | |
CAS RN |
498-94-2 | |
Record name | 4-Piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isonipecotic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonipecotic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Piperidinecarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-piperidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isonipecotic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5TZP1RWIE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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